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molecular formula C9H5ClN2O3 B3065633 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 54563-42-7

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B3065633
M. Wt: 224.6 g/mol
InChI Key: WVJHVGUQIGITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1c[nH]c2nc(O)ccc2c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[OH2:21].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:6](=[O:15])[c:7]([C:12](=[O:13])[OH:14])[cH:8][nH:9][c:10]2[n:11]1.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[c:2]1([Cl:18])[cH:3][cH:4][c:5]2[c:6](=[O:15])[c:7]([C:12](=[O:13])[OH:14])[cH:8][nH:9][c:10]2[n:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
O=C(O)c1c[nH]c2nc(O)ccc2c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1c[nH]c2nc(O)ccc2c1=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1c[nH]c2nc(Cl)ccc2c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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